molecular formula C10H10FN3S B1681793 Suritozole CAS No. 110623-33-1

Suritozole

Cat. No.: B1681793
CAS No.: 110623-33-1
M. Wt: 223.27 g/mol
InChI Key: IWDUZEHNLHFBRZ-UHFFFAOYSA-N
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Description

Suritozole, also known as MDL 26,479, is an investigational cognition enhancer. It acts as a partial inverse agonist at the benzodiazepine receptor site on the gamma-aminobutyric acid A ion channel complex. Unlike other benzodiazepine inverse agonists, this compound does not exhibit anxiogenic or convulsant effects . It was initially investigated for the treatment of depression and Alzheimer’s disease .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Suritozole involves several key steps:

    Reaction between monomethylhydrazine and methyl isothiocyanate: This reaction produces 2,4-dimethylthiosemicarbazide.

    Amide formation with 3-fluorobenzoyl chloride: This step yields 1-(3-fluorobenzoyl)-2,4-dimethylthiosemicarbazide.

    Cyclization: The final step involves cyclization to form this compound.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for scale-up. The process involves careful control of reaction conditions to ensure high yield and purity. The use of hybrid models of parallel and consecutive reactions has been reported to achieve efficient scale-up .

Chemical Reactions Analysis

Chemical Reactions

Suritozole, a 5-aryltriazole, acts as a benzodiazepine receptor inverse agonist in pharmacological assays . The synthesis of this compound involves specific chemical reactions, including oxidation and reduction, to form different derivatives or modify its structure .

  • Oxidation : this compound can undergo oxidation under specific conditions to yield various derivatives .

  • Reduction : this compound can also be reduced, leading to different structural modifications .

Interactions with Neurotransmitter Systems

This compound's interactions reveal its capacity to modulate neurotransmitter systems, particularly its role as a GABA receptor modulator . This suggests potential interactions with other drugs that target similar pathways. Further research is needed to fully understand these interactions and their implications for drug development.

Comparison with Similar Compounds

This compound shares structural and functional similarities with compounds in the thiosemicarbazone class. The table below summarizes some comparable compounds:

Compound NameStructure TypeUnique Features
MonomethylhydrazineHydrazine DerivativeHighly toxic; used as a rocket propellant
2,4-DimethylthiosemicarbazideThiosemicarbazoneIntermediate in this compound synthesis; less studied
TemozolomideAlkylating AgentUsed in cancer therapy; methylating agent
Unsymmetrical DimethylhydrazineHydrazine DerivativeUsed in aerospace applications; similar toxicity

This compound stands out due to its specific modulation of GABA receptors and potential neuroprotective effects. Unlike many other thiosemicarbazones, which may focus on anticancer properties or other mechanisms, this compound's primary interest lies in its cognitive enhancement capabilities.

Scientific Research Applications

Cognitive Enhancement

Suritozole has been studied for its effects on cognitive function, particularly in models of memory impairment.

  • Animal Studies : Research has demonstrated that this compound can reverse memory deficits in rats subjected to scopolamine-induced amnesia, suggesting its potential as a cognitive enhancer. In these studies, treated rats exhibited improved performance in tasks requiring working memory and attention .
  • Traumatic Brain Injury : There is emerging evidence that this compound may aid cognitive recovery following traumatic brain injury (TBI). Studies indicate that it enhances cognitive recovery in rat models of TBI, although further research is necessary to evaluate its effectiveness and safety in human subjects.

Potential Therapeutic Applications

This compound's unique properties suggest several therapeutic applications:

  • Alzheimer’s Disease : The compound has been investigated for its potential role in treating Alzheimer's disease due to its ability to enhance cholinergic function and improve memory performance . Although development efforts have faced challenges, it remains a point of interest for future research.
  • Neuropsychiatric Disorders : Given its interaction with the GABAergic system, this compound may also be beneficial in treating conditions characterized by cognitive impairment and mood disorders .

Case Studies and Clinical Insights

While comprehensive clinical data on this compound remains limited, some case studies provide insight into its effects:

  • Cognitive Improvement Post-TBI : Anecdotal evidence from case studies suggests that patients with a history of TBI may experience cognitive improvements when treated with cholinergic agents like physostigmine alongside compounds like this compound. Reports indicate enhancements in alertness and memory function following such treatments .

Mechanism of Action

Suritozole acts as a partial inverse agonist at the benzodiazepine receptor site on the gamma-aminobutyric acid A ion channel complex. This interaction modulates the activity of gamma-aminobutyric acid A receptors, which are involved in inhibitory neurotransmission in the brain. By partially inhibiting these receptors, this compound enhances cognitive function without causing anxiety or convulsions .

Comparison with Similar Compounds

Similar Compounds

    DMCM: Another benzodiazepine inverse agonist, but with anxiogenic and convulsant effects.

    Flumazenil: A benzodiazepine antagonist used to reverse the effects of benzodiazepines.

Uniqueness of Suritozole

This compound’s partial inverse agonist activity at the benzodiazepine receptor site, combined with its lack of anxiogenic and convulsant effects, distinguishes it from other similar compounds. This unique profile makes it a promising candidate for cognitive enhancement without the adverse effects associated with other benzodiazepine inverse agonists .

Biological Activity

Suritozole, also known as MDL 26,479, is a thiosemicarbazone derivative that has been investigated primarily for its cognitive-enhancing properties. Its mechanism involves acting as a partial inverse agonist at the benzodiazepine receptor site on the GABAA_A ion channel complex, which distinguishes it from other benzodiazepine inverse agonists by lacking anxiogenic or convulsant effects. This unique profile positions this compound as a candidate for treating neuropsychiatric disorders, particularly those associated with cognitive impairment such as Alzheimer's disease and traumatic brain injury (TBI) .

Chemical Structure and Synthesis

This compound's chemical formula is C10_{10}H10_{10}FN3_3S, with a molar mass of 223.27 g/mol. The synthesis involves a multi-step process starting from monomethylhydrazine and methyl isothiocyanate, producing 2,4-dimethylthiosemicarbazide as an intermediate before cyclization to form this compound .

Biological Activity

This compound has demonstrated several biological activities relevant to cognitive function:

  • Cognitive Enhancement : Animal studies indicate that this compound can reverse memory deficits in models of amnesia induced by scopolamine. It has shown potential in enhancing working memory and attention in healthy rats .
  • Neuroprotective Effects : Research suggests that this compound may aid cognitive recovery following TBI. Its neuroprotective properties are thought to stem from its modulation of GABAergic neurotransmission .

This compound's action at the GABAA_A receptor influences cholinergic function in the hippocampus, which is crucial for memory and learning processes. By modulating this pathway, this compound may enhance synaptic plasticity and improve cognitive outcomes .

Comparison of this compound with Other Thiosemicarbazones

Compound NameStructure TypeUnique Features
This compound ThiosemicarbazoneCognitive enhancer; GABAA_A receptor modulator
Monomethylhydrazine Hydrazine DerivativeHighly toxic; used as a rocket propellant
2,4-Dimethylthiosemicarbazide ThiosemicarbazoneIntermediate in this compound synthesis; less studied
Temozolomide Alkylating AgentUsed in cancer therapy; methylating agent

Summary of Research Findings

Study FocusFindings
Cognitive Function in RatsThis compound reversed memory deficits in scopolamine-induced amnesia models .
TBI RecoveryEnhanced cognitive recovery observed in rat models post-TBI .
GABA ModulationActs as a partial inverse agonist at GABAA_A receptors; influences cholinergic activity .

Case Studies and Research Findings

  • Cognitive Improvement in Animal Models : In controlled studies with rats, this compound was administered to evaluate its effects on cognition. Results indicated significant improvements in tasks requiring memory and attention, suggesting its potential utility in treating cognitive impairments associated with neurodegenerative diseases .
  • Traumatic Brain Injury (TBI) : A study involving TBI models showed that rats treated with this compound exhibited enhanced cognitive recovery compared to control groups. This suggests that this compound may have therapeutic potential for individuals recovering from brain injuries .
  • GABAergic Interaction : Research highlights that this compound's modulation of GABA receptors could lead to enhanced cholinergic function within the hippocampus, further supporting its role in cognitive enhancement .

Q & A

Basic Research Questions

Q. How to formulate a research question on Suritozole’s mechanism of action using structured frameworks?

  • Methodology: Apply the PICOT framework to define:

  • Population (e.g., specific neuronal cell lines or animal models),
  • Intervention (this compound dosage, administration route),
  • Comparison (existing GABA-modulating agents or placebo),
  • Outcome (e.g., receptor binding affinity, behavioral metrics),
  • Time (duration of exposure).
    This ensures specificity and reproducibility in hypothesis testing .

Q. What key parameters should guide in vitro experimental design for this compound?

  • Methodology: Optimize concentration ranges based on prior pharmacokinetic data, include positive/negative controls (e.g., diazepam for GABA receptor studies), and select assays aligned with mechanistic hypotheses (e.g., patch-clamp electrophysiology for ion channel effects). Document protocols rigorously to enable replication per journal guidelines .

Q. How to conduct a systematic literature review on this compound’s preclinical efficacy?

  • Methodology: Use Boolean search strategies (e.g., "this compound AND (GABA receptor OR anxiolytic)") in PubMed/Scopus. Screen results using PRISMA flow diagrams, categorize findings by study type (in vitro, in vivo), and highlight gaps (e.g., lack of chronic toxicity data) .

Q. What ethical considerations apply to this compound studies involving animal models?

  • Methodology: Adhere to ARRIVE guidelines for reporting animal research. Justify sample sizes statistically, minimize distress via humane endpoints, and obtain institutional ethics committee approval. Include these details in the "Methods" section .

Advanced Research Questions

Q. How to resolve contradictions in this compound’s pharmacokinetic data across studies?

  • Methodology: Perform meta-analysis to identify variables causing discrepancies (e.g., dosing intervals, species-specific metabolism). Validate findings using orthogonal techniques (e.g., LC-MS for plasma concentration vs. radiometric assays). Discuss limitations in statistical power or model relevance .

Q. What statistical approaches are optimal for analyzing this compound’s dose-response relationships?

  • Methodology: Use nonlinear regression models (e.g., Hill equation) to calculate EC₅₀ values. Apply ANOVA with post-hoc corrections for multi-group comparisons. Report confidence intervals and effect sizes to contextualize clinical relevance .

Q. How to design a translational study bridging this compound’s in vitro and in vivo effects?

  • Methodology: Integrate pharmacokinetic-pharmacodynamic (PK/PD) modeling to predict human dosing. Use biomarker-driven endpoints (e.g., EEG changes for CNS activity) and validate results across species. Address interspecies variability in metabolism .

Q. What strategies enhance the reliability of this compound’s behavioral assay data?

  • Methodology: Standardize testing environments (e.g., light/dark box for anxiety models) to reduce variability. Use blinded scoring and automated tracking software. Include power analyses to justify sample sizes and pre-register protocols to mitigate bias .

Q. Data Presentation and Validation

Q. How to present this compound’s structural-activity relationship (SAR) data effectively?

  • Methodology: Use tables to compare analogs’ substituents, binding affinities, and solubility. Pair with 3D molecular docking figures (e.g., this compound-GABAₐ receptor interactions). Follow journal formatting rules for chemical structures and abbreviations .

Q. What validation steps are critical for this compound’s target engagement assays?

  • Methodology: Confirm specificity via knockout models or competitive binding assays. Use orthogonal methods (e.g., SPR for kinetics, Western blot for protein expression). Replicate findings across independent labs to address reproducibility crises .

Q. Cross-Disciplinary Integration

Q. How to incorporate multi-omics data into this compound’s mechanistic studies?

  • Methodology: Combine transcriptomics (RNA-seq of treated neurons) with proteomics (mass spectrometry) to identify signaling pathways. Use bioinformatics tools (e.g., STRING for protein networks) and validate hypotheses via CRISPR-mediated gene editing .

Q. What frameworks assess this compound’s potential off-target effects comprehensively?

  • Methodology: Employ high-throughput screening panels (e.g., CEREP for receptor profiling) and chemoproteomics. Use machine learning models trained on toxicity databases to predict adverse outcomes. Cross-reference with clinical trial safety data .

Properties

IUPAC Name

5-(3-fluorophenyl)-2,4-dimethyl-1,2,4-triazole-3-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FN3S/c1-13-9(12-14(2)10(13)15)7-4-3-5-8(11)6-7/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWDUZEHNLHFBRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN(C1=S)C)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10149333
Record name Suritozole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10149333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110623-33-1
Record name Suritozole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110623-33-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Suritozole [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110623331
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Suritozole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10149333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SURITOZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3H7H68317X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

2,4-Dimethyl-l-(3-fluorobenzoyl)thiosemicarbazide (11.1 g, 46.0 mmol) and 1 molar aqueous sodium bicarbonate (460 mL, 0.460 mol) were stirred and heated to reflux. After being refluxed for 5 h, the reaction was allowed to cool to room temperature. After stirring overnight, the reaction was placed in the freezer for several hours. The precipitate was then collected by filtration. Crystallization from isopropanol afforded the desired product as colorless, matted needles, mp 126°-128° C.
Quantity
11.1 g
Type
reactant
Reaction Step One
Quantity
460 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Suritozole
Suritozole

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